molecular formula C10H4ClF2NO B1592350 2-Chloro-6,7-difluoroquinoline-3-carbaldehyde CAS No. 209909-13-7

2-Chloro-6,7-difluoroquinoline-3-carbaldehyde

Cat. No. B1592350
Key on ui cas rn: 209909-13-7
M. Wt: 227.59 g/mol
InChI Key: KHMGMVNRBZRJLT-UHFFFAOYSA-N
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Patent
US08232403B2

Procedure details

Phosphoryl chloride (147.1 mL) is carefully added to DMF (32.5 mL) at 0-15° C. to prepare a solution of vilsmeier reagent in phosphoryl chloride, and the mixture is warmed to 30° C. to give clear pale yellow mixture. 3,4-difluoroacetanilide (30 g, 0.12 mol) is added to the mixture, and the resulting mixture is stirred at 80° C. for 30 min, 90° C. for 30 min, 100° C. for 18 hours, and finally 120° C. for 2 hours. The mixture is cooled to room temperature, poured onto ice-water (1500 mL) and extracted with CH2Cl2 7 times (total 3000 mL). The combined organic layer is dried over magnesium sulfate, filtered and concentrated. The brown crystal is collected and washed with CH2Cl2 to give 2-chloro-6,7-difluoroquinoline-3-carbaldehyde as a pale yellow powder.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step Two
Name
Quantity
32.5 mL
Type
reactant
Reaction Step Three
Quantity
147.1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
CN([CH:4]=[O:5])C.[CH3:6][N+](C)=CCl.[Cl-:11].[CH3:12][C:13]([NH:15][C:16]1[CH:21]=[CH:20][C:19]([F:22])=[C:18]([F:23])[CH:17]=1)=O>P(Cl)(Cl)(Cl)=O>[Cl:11][C:13]1[C:12]([CH:4]=[O:5])=[CH:6][C:21]2[C:16](=[CH:17][C:18]([F:23])=[C:19]([F:22])[CH:20]=2)[N:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+](=CCl)C.[Cl-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl
Step Two
Name
Quantity
30 g
Type
reactant
Smiles
CC(=O)NC1=CC(=C(C=C1)F)F
Step Three
Name
Quantity
32.5 mL
Type
reactant
Smiles
CN(C)C=O
Name
Quantity
147.1 mL
Type
solvent
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
30 °C
Stirring
Type
CUSTOM
Details
the resulting mixture is stirred at 80° C. for 30 min, 90° C. for 30 min, 100° C. for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to give clear pale yellow mixture
WAIT
Type
WAIT
Details
finally 120° C. for 2 hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled to room temperature
ADDITION
Type
ADDITION
Details
poured onto ice-water (1500 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2 7 times (total 3000 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The brown crystal is collected
WASH
Type
WASH
Details
washed with CH2Cl2

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
ClC1=NC2=CC(=C(C=C2C=C1C=O)F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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